3-(4-Chlorophenoxy)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

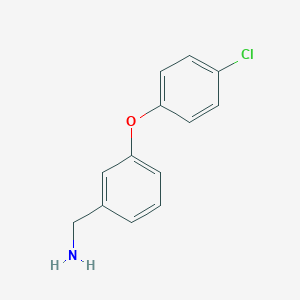

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 | |

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-30-2 | |

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzylamine: Properties, Synthesis, and Applications

Introduction

3-(4-Chlorophenoxy)benzylamine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its diaryl ether motif coupled with a benzylamine functionality provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of neuropharmacology and as a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

Core Chemical Data

| Property | Value | Source |

| CAS Number | 154108-30-2 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| IUPAC Name | (3-(4-chlorophenoxy)phenyl)methanamine | [1] |

| Synonyms | 3-(4-Chlorophenoxy)benzenemethanamine | [1] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 351.6 ± 27.0 °C | [1] |

| Density | 1.217 ± 0.06 g/cm³ | [1] |

| pKa | 8.92 ± 0.10 | [1] |

Solubility Profile

Based on its molecular structure, which features a large nonpolar aromatic region and a polar primary amine group, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine group can participate in hydrogen bonding, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Dipole-dipole interactions with the polar amine and ether linkages should facilitate dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant hydrophobic character imparted by the two phenyl rings suggests at least partial solubility, which can be enhanced by van der Waals interactions.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Synthetic Route: Reduction of 3-(4-Chlorophenoxy)benzonitrile

A common and effective method for the preparation of this compound is the reduction of the corresponding benzonitrile. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this transformation.[2]

Reaction Scheme:

Sources

3-(4-Chlorophenoxy)benzylamine molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-(4-Chlorophenoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. By integrating field-proven insights, this guide explains the causality behind experimental choices and highlights the compound's role as a versatile synthetic intermediate. The structural framework, combining a benzylamine core with a diaryl ether motif, positions it as a valuable building block for developing complex, biologically active molecules. This paper serves as an authoritative resource for researchers leveraging this compound in drug discovery and development programs.

Introduction

This compound (CAS No. 154108-30-2) is a primary amine featuring a diaryl ether linkage.[1][2] Its structure is composed of a flexible benzylamine scaffold, a known pharmacophore in numerous pharmaceuticals, connected via an ether bridge to a 4-chlorophenyl ring.[3] This unique combination of functional groups makes it a desirable intermediate for synthesizing more elaborate molecules, particularly in the exploration of novel therapeutic agents. The diaryl ether motif is a privileged structure in drug design, often imparting favorable properties such as metabolic stability and conformational control. This guide offers a deep dive into the molecule's architecture, synthesis, and analytical validation, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of this compound is defined by three key components:

-

Benzylamine Core: The foundational scaffold is a benzylamine group, where a primary amine (-NH₂) is attached to a benzene ring via a methylene (-CH₂-) bridge.[3][4] This unit provides a key point for further chemical modification.

-

Ether Linkage: An oxygen atom connects the benzylamine core to the second aromatic ring, forming a diaryl ether. This ether bond is generally stable and introduces a degree of conformational flexibility to the molecule.

-

4-Chlorophenyl Group: The terminal aromatic ring is a phenol derivative substituted with a chlorine atom at the para-position (position 4). This halogen substituent can influence the molecule's electronic properties, lipophilicity, and potential for halogen bonding interactions with biological targets.

The substitution on the benzylamine ring is at the meta-position (position 3), which dictates the spatial relationship between the aminomethyl group and the bulky chlorophenoxy substituent.

Caption: Molecular Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation.

| Property | Value | Source |

| CAS Number | 154108-30-2 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClNO | [1][2] |

| Molecular Weight | 233.69 g/mol | [1][2] |

| Boiling Point | 351.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.92 ± 0.10 (Predicted) | [1] |

| Hydrochloride Salt CAS | 1171023-50-9 | [5] |

| Hydrochloride Salt MW | 270.15 g/mol | [5] |

Synthesis and Purification

Recommended Synthetic Protocol

The most direct and efficient synthesis of this compound involves the reduction of its nitrile precursor, 3-(4-Chlorophenoxy)benzonitrile.[6] Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing nitriles to primary amines.

Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)benzylamine

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway to 3-(4-Chlorophenoxy)benzylamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a multi-step process, commencing with the preparation of the key intermediate, 3-hydroxybenzonitrile, followed by a copper-catalyzed etherification, and culminating in the reduction of the nitrile functionality. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for the described protocols.

Introduction

This compound serves as a crucial scaffold in the development of a wide range of pharmacologically active molecules. Its unique structural motif, featuring a flexible ether linkage and a reactive primary amine, allows for diverse functionalization and interaction with various biological targets. A lucid and reproducible synthetic route is therefore of paramount importance for researchers engaged in the exploration of new chemical entities. This guide details a robust three-step synthesis, designed for both adaptability and scalability, providing a solid foundation for further derivatization and analogue synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a convergent strategy, as outlined below. This pathway is advantageous due to the commercial availability of the initial starting materials and the generally high-yielding nature of each transformation.

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 3-Hydroxybenzonitrile

The synthesis commences with the preparation of 3-hydroxybenzonitrile from the readily available 3-aminophenol. The Sandmeyer reaction is the method of choice for this transformation, providing a reliable means of introducing the nitrile group onto the aromatic ring via a diazonium salt intermediate.[1][2]

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds via a free radical mechanism.[3] The first step is the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of a diazo radical and a copper(II) species. The diazo radical then loses nitrogen gas to form an aryl radical, which subsequently reacts with the cyanide ion coordinated to the copper center to yield the desired benzonitrile and regenerate the copper(I) catalyst.[3]

Caption: Simplified mechanism of the Sandmeyer reaction for 3-hydroxybenzonitrile synthesis.

Experimental Protocol: Synthesis of 3-Hydroxybenzonitrile[4]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Aminophenol | 109.13 | 10.9 g | 0.1 |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Copper(I) Cyanide | 89.56 | 10.8 g | 0.12 |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminophenol (10.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

In a separate 1 L flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) in water (100 mL).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-hydroxybenzonitrile, which can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of 3-(4-Chlorophenoxy)benzonitrile

The second step involves the formation of the diaryl ether linkage. The Ullmann condensation is a classic and effective method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide.[4] In this case, 3-hydroxybenzonitrile is reacted with a suitable 4-chlorophenyl halide.

Reaction Mechanism: The Ullmann Condensation

The Ullmann condensation for ether synthesis is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[5] The reaction is initiated by the formation of a copper(I) phenoxide. Oxidative addition of the aryl halide to the copper(I) phenoxide forms a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates a copper(I) species, which can re-enter the catalytic cycle. The presence of a base is crucial to deprotonate the phenol, and a high-boiling polar solvent is typically used to facilitate the reaction.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)benzonitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Hydroxybenzonitrile | 119.12 | 11.9 g | 0.1 |

| 4-Chloroiodobenzene | 238.45 | 26.2 g | 0.11 |

| Copper(I) Iodide (CuI) | 190.45 | 1.9 g | 0.01 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Pyridine | 79.10 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxybenzonitrile (11.9 g, 0.1 mol), 4-chloroiodobenzene (26.2 g, 0.11 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (20.7 g, 0.15 mol).

-

Add pyridine (100 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with 1M HCl (2 x 100 mL) to remove any remaining pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-chlorophenoxy)benzonitrile as a solid.

Part 3: Synthesis of this compound

The final step is the reduction of the nitrile group of 3-(4-chlorophenoxy)benzonitrile to a primary amine. This can be achieved through several methods, with lithium aluminum hydride (LAH) reduction and catalytic hydrogenation being the most common and effective.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to the corresponding primary amines.[6]

The reduction of a nitrile with LAH involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine anion, resulting in a dianionic species which is then protonated during the aqueous workup to yield the primary amine.[7]

Caption: Simplified mechanism of nitrile reduction with LiAlH4.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(4-Chlorophenoxy)benzonitrile | 229.66 | 23.0 g | 0.1 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 5.7 g | 0.15 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |

| Water | 18.02 | As needed | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

Procedure:

-

Caution! LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

-

To a dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LAH (5.7 g, 0.15 mol) in anhydrous THF (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(4-chlorophenoxy)benzonitrile (23.0 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the LAH suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (5.7 mL), 15% aqueous sodium hydroxide (5.7 mL), and finally water (17.1 mL). This is known as the Fieser workup.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to LAH reduction, particularly for larger-scale syntheses. Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[8][9]

| Reagent/Solvent/Catalyst | Molar Mass ( g/mol ) | Amount |

| 3-(4-Chlorophenoxy)benzonitrile | 229.66 | 23.0 g |

| Raney Nickel (slurry in water) | - | ~5 g |

| Ethanol | 46.07 | 250 mL |

| Ammonia (aqueous, 28%) | - | 25 mL |

| Hydrogen Gas | 2.02 | High pressure |

Procedure:

-

In a high-pressure hydrogenation vessel (Parr apparatus), add a solution of 3-(4-chlorophenoxy)benzonitrile (23.0 g, 0.1 mol) in ethanol (250 mL) and aqueous ammonia (25 mL). The ammonia is added to suppress the formation of secondary and tertiary amine byproducts.

-

Carefully add the Raney Nickel slurry (~5 g).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-100 psi.

-

Heat the mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the catalyst through a pad of Celite. Caution! Raney Nickel is pyrophoric when dry. Keep the filter cake wet with solvent at all times.

-

Remove the solvent from the filtrate under reduced pressure to give the crude product.

Purification and Characterization

The crude this compound obtained from either reduction method can be purified by acid-base extraction followed by distillation or recrystallization.[10][11]

Purification Protocol: Acid-Base Extraction[14]

-

Dissolve the crude amine in diethyl ether or ethyl acetate (200 mL).

-

Extract the organic solution with 1M HCl (3 x 100 mL). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

-

Separate the aqueous layer and wash it with diethyl ether (50 mL) to remove any neutral impurities.

-

Make the aqueous layer basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The free amine will precipitate or form an oil. Extract the amine with fresh diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data

3-(4-Chlorophenoxy)benzonitrile:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.61 (d, J = 8.0 Hz, 2H), 7.47 (d, J = 8.0 Hz, 2H), 7.40-7.30 (m, 4H). (Predicted, based on similar structures[12])

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 154.5, 133.0, 130.5, 129.8, 122.5, 121.0, 119.5, 118.5, 113.0. (Predicted)

This compound:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.39-7.25 (m, 3H), 7.08-6.94 (m, 4H), 6.82-6.80 (m, 1H), 3.70 (s, 2H), 1.80 (s, 2H, NH₂).[8][13]

-

¹³C NMR (CDCl₃, 75 MHz): δ 158.0, 156.5, 145.0, 130.0, 129.5, 121.0, 120.0, 118.0, 117.5, 46.0. (Predicted, based on similar structures[5])

Conclusion

This technical guide has detailed a robust and versatile synthetic pathway for the preparation of this compound. By providing comprehensive, step-by-step protocols for the synthesis of the key intermediates and the final product, along with mechanistic insights and characterization data, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The presented methods, including the Sandmeyer reaction, Ullmann condensation, and two distinct nitrile reduction techniques, offer flexibility and can be adapted to various laboratory settings and scales. The emphasis on the rationale behind procedural choices and the inclusion of detailed purification protocols are intended to empower scientists to confidently and efficiently synthesize this important chemical building block.

References

- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. ([Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. ([Link])

-

Acid-Base Extraction. ([Link])

-

Sandmeyer reaction - Wikipedia. ([Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P

-

Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. ([Link])

-

Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization - The Royal Society of Chemistry. ([Link])

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. ([Link])

-

Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate. ([Link])

-

Ullmann Reaction - Organic Chemistry Portal. ([Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. ([Link])

- US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google P

-

Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. ([Link])

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. ([Link])

-

Experiment 5 Reductions with Lithium Aluminium Hydride. ([Link])

-

7 - Organic Syntheses Procedure. ([Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. ([Link])

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ([Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. ([Link])

-

Copper-Catalyzed Reductive Coupling of Tosylhydrazones with Amines: A Convenient Route to α. ([Link])

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0290788) - NP-MRD. ([Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ([Link])

-

How to purify Benzylamine? : r/OrganicChemistry - Reddit. ([Link])

- CN104892456A - Method for preparing benzonitrile compound - Google P

-

For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? - Quora. ([Link])

-

Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.. ([Link])

-

N-(4-Chlorobenzylidene)benzylamine - SpectraBase. ([Link])

-

Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. ([Link])

-

Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile - ResearchGate. ([Link])

-

Modern Synthetic Approaches to Phthalonitriles with Special Emphasis on Transition-Metal Catalyzed Cyanation Reactions. ([Link])

Sources

- 1. rsc.org [rsc.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 9. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 3-(4-Chlorophenoxy)benzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(4-chlorophenoxy)benzylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. We delve into their significant potential as antimicrobial and anticancer agents, supported by in-depth discussions of their mechanisms of action, including enzyme inhibition. Detailed experimental protocols for synthesis and in vitro assays are provided to enable researchers to further explore and harness the therapeutic utility of these derivatives. This guide is intended to serve as a foundational resource for the rational design and development of novel therapeutics based on the this compound core.

Introduction: The Emergence of a Versatile Pharmacophore

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual driver of innovation in drug discovery. The this compound core, a unique diaryl ether linkage connected to a benzylamine moiety, has garnered increasing attention for its versatile pharmacological profile. The spatial arrangement of the phenoxy and benzylamine groups, coupled with the electronic influence of the chlorine substituent, provides a unique three-dimensional structure that can effectively interact with a variety of biological targets. This guide will explore the multifaceted biological activities of these derivatives, with a primary focus on their antimicrobial and anticancer properties, offering insights into their therapeutic promise.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. A robust and versatile synthetic route allows for the generation of a diverse library of analogs for structure-activity relationship studies.

Synthesis of the Core Intermediate: this compound

A common and efficient method for the synthesis of the core intermediate, (3-(4-chlorophenoxy)phenyl)methanamine, proceeds from 3-(4-chlorophenoxy)benzonitrile.

Experimental Protocol: Synthesis of (3-(4-chlorophenoxy)phenyl)methanamine [1]

-

Reaction Setup: To a suspension of lithium aluminum hydride (LAH) (0.1 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at -5 °C, add 3-(4-chlorophenoxy)benzonitrile (0.1 mmol) dropwise.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of cold water.

-

Extraction: Extract the product with ethyl acetate (EtOAc).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired (3-(4-chlorophenoxy)phenyl)methanamine.

Diversification of the Benzylamine Moiety

The primary amine of the core intermediate serves as a versatile handle for further derivatization, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Example: Synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1]

-

Reaction Mixture: In a round-bottom flask, combine (3-(4-chlorophenoxy)phenyl)methanamine (0.1 mol), 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (0.1 mol), and potassium carbonate (0.1 mmol) in dimethylformamide (DMF) (20 mL).

-

Reflux: Heat the mixture to reflux and maintain for 16 hours.

-

Work-up and Purification: After cooling, the reaction mixture can be worked up using standard aqueous extraction procedures, and the crude product purified by column chromatography to yield the final compound.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Derivatives of the this compound scaffold have shown promising activity against a range of pathogens.

Antibacterial Potential

While direct studies on a wide array of this compound derivatives are emerging, research on structurally related compounds provides strong evidence for their potential. For instance, benzylamine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: A crucial factor influencing antibacterial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate the bacterial cell membrane. The 3-(4-chlorophenoxy)benzyl moiety contributes significantly to the lipophilic character.

-

Substituents on the Benzylamine: The nature of the substituent on the benzylamine nitrogen can dramatically impact activity. For example, the introduction of additional aromatic or heterocyclic rings can enhance interactions with bacterial targets.

-

Positional Isomerism: The position of the chlorophenoxy group on the benzylamine ring is critical. While this guide focuses on the 3-position, it is important to note that isomers may exhibit different activity profiles.

Postulated Mechanism of Action:

The precise mechanism of action for these derivatives is likely multifactorial. However, a primary mode of action for many antimicrobial agents is the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the this compound scaffold suggests a potential for membrane disruption. Furthermore, related compounds have been shown to inhibit bacterial enzymes such as DNA gyrase, a key enzyme involved in DNA replication.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical MIC Data for this compound Derivatives

| Compound ID | R-group on Benzylamine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1a | -H | 64 | >128 |

| 1b | -CH₃ | 32 | 128 |

| 1c | -Benzyl | 16 | 64 |

| 1d | -2-pyridyl | 8 | 32 |

Note: This data is illustrative and intended to demonstrate how SAR can be explored.

Anticancer Activity: Targeting the Hallmarks of Cancer

The this compound scaffold has also emerged as a promising platform for the development of novel anticancer agents. Derivatives have demonstrated cytotoxic activity against various cancer cell lines, and their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer progression.

Cytotoxic Activity and Mechanistic Insights

Studies on structurally related chlorophenylamino and benzylamine derivatives have revealed potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.

Key Findings from Related Scaffolds:

-

Kinase Inhibition: A significant mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Derivatives containing the chlorophenylamino moiety have been identified as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K). These kinases are often dysregulated in cancer, making them attractive therapeutic targets.

-

Induction of Apoptosis: Many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells. It is plausible that this compound derivatives could trigger apoptosis through the modulation of key apoptotic proteins.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some benzylamine derivatives have been shown to cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Structure-Activity Relationship (SAR) in Anticancer Activity:

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings can significantly influence anticancer potency. Electron-withdrawing groups on the chlorophenyl ring and specific substitutions on the benzylamine-linked aryl group can enhance activity.

-

Amine Substitution: Similar to antimicrobial activity, modifications at the benzylamine nitrogen can modulate anticancer efficacy. The introduction of heterocyclic moieties has been shown to be a fruitful strategy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that inhibits cell growth by 50%.

Diagram: Postulated Anticancer Mechanism of Action

Caption: Postulated inhibition of key cancer-related signaling pathways by this compound derivatives.

Enzyme Inhibition: A Molecular Basis for Biological Activity

The biological activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes. Understanding these molecular interactions is crucial for rational drug design.

Cholinesterase and Monoamine Oxidase Inhibition

Related chlorophenoxy derivatives have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B). These enzymes are important targets for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The this compound scaffold could potentially be adapted to target these enzymes.

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol for determining the inhibitory activity of a compound against a specific enzyme is as follows:

-

Reagents: Prepare solutions of the enzyme, substrate, and test compound at appropriate concentrations in a suitable buffer.

-

Reaction Mixture: In a microplate well, combine the enzyme and the test compound (or vehicle control) and pre-incubate for a specific time to allow for binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The evidence from structurally related compounds strongly suggests that these derivatives possess significant antimicrobial and anticancer potential.

Key areas for future research include:

-

Synthesis of Diverse Libraries: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish comprehensive SAR.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying the observed biological activities. This includes identifying specific enzyme targets and signaling pathways.

-

In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Drug-like Properties: Lead compounds should be optimized for their physicochemical properties to enhance their potential for clinical development.

References

- Synthesis of 3-(4-Chlorophenoxy)benzonitrile and N-(3-(4-Chlorophenoxy) benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

- Structure-activity relationship of the synthesized compounds.

- Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives.

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][3]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (URL to be provided from search results)

- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.

- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors.

- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(4-Chlorophenoxy)benzylamine Derivatives as Monoamine Oxidase Inhibitors

Abstract

The 3-(4-chlorophenoxy)benzylamine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this class of compounds, with a primary focus on their potent and selective inhibition of monoamine oxidases (MAO), key enzymes in the catabolism of neurotransmitters. Through a detailed examination of the core structural components—the benzylamine moiety, the 4-chlorophenoxy group, and the ether linkage—this document elucidates the critical determinants of inhibitory activity and selectivity for MAO-A and MAO-B. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics. We will delve into synthetic strategies, bioassay protocols, and molecular modeling insights to provide a holistic understanding of this important chemical series.

Introduction: The Therapeutic Potential of the this compound Scaffold

Monoamine oxidases (MAO) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2] The dysregulation of MAO activity has been implicated in the pathophysiology of several neurodegenerative and psychiatric disorders.[1] For instance, elevated MAO-B levels are a hallmark of Parkinson's and Alzheimer's diseases, while MAO-A inhibitors have demonstrated efficacy as antidepressants and anxiolytics.[2][3]

The this compound core structure represents a privileged scaffold for the design of MAO inhibitors. This diaryl ether motif offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will systematically dissect the SAR of this scaffold, providing a rationale for the design of next-generation inhibitors with enhanced potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory activity and selectivity of this compound derivatives against MAO-A and MAO-B are profoundly influenced by the nature and substitution pattern of its three key structural components: the benzylamine moiety, the 4-chlorophenoxy group, and the interconnecting ether linkage.

The Benzylamine Moiety: A Critical Locus for MAO Interaction

The benzylamine functional group is a well-established pharmacophore for MAO inhibition.[4] It serves as a substrate mimic, enabling the molecule to access the active site of the enzyme. Modifications to the amine and the benzylic carbon can significantly impact inhibitory potency and selectivity.

-

Primary vs. Substituted Amines: While the primary amine of the parent this compound is a key feature for initial recognition by MAO, N-alkylation can modulate activity. Small alkyl groups, such as methyl or ethyl, may be tolerated, but larger, bulkier substituents often lead to a decrease in potency due to steric hindrance within the enzyme's active site.

-

α-Substitution: Introduction of a methyl group at the α-carbon of the benzylamine can influence stereoselectivity and metabolic stability. This modification can also impact the orientation of the molecule within the active site, potentially altering the balance of interactions with key residues.

The 4-Chlorophenoxy Group: Tuning Potency and Selectivity

The 4-chlorophenoxy moiety plays a crucial role in defining the overall lipophilicity and electronic properties of the molecule, which in turn affect its ability to cross the blood-brain barrier and interact with the MAO active site.

-

Position of the Chlorine Atom: The para-position of the chlorine atom on the phenoxy ring is often optimal for MAO-B selectivity. Halogen atoms at this position can engage in favorable interactions within the hydrophobic substrate-binding cavity of MAO-B.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the overall electron density of the aromatic system. Quantitative structure-activity relationship (QSAR) studies on various MAO inhibitors have shown that electron-withdrawing substituents on the aromatic rings can enhance inhibitory potency.[5]

-

Substitution on the Phenoxy Ring: The introduction of other substituents on the phenoxy ring can further modulate activity. For example, the addition of small alkyl or alkoxy groups may enhance lipophilicity and improve brain penetration. However, bulky substituents are generally detrimental to activity.

The Ether Linkage: A Flexible Bridge

The ether linkage provides a flexible connection between the two aromatic rings, allowing the molecule to adopt a favorable conformation for binding to the MAO active site.

-

Linkage Flexibility: The inherent flexibility of the ether bond is crucial for optimal positioning of the benzylamine and chlorophenoxy moieties within the enzyme's active site.

-

Bioisosteric Replacements: Replacing the ether oxygen with other linkers, such as a thioether or a short alkyl chain, can significantly alter the compound's activity and selectivity profile. Such modifications can affect the bond angle and rotational freedom between the two aryl rings.

Synthesis of this compound Derivatives

A general and efficient synthetic route for the preparation of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by reduction. The following is a representative synthetic scheme:

This versatile synthesis allows for the introduction of a wide range of substituents on both aromatic rings by using appropriately substituted starting materials.

Experimental Protocols for Biological Evaluation

The determination of the inhibitory activity of this compound derivatives against MAO-A and MAO-B is typically performed using in vitro fluorometric assays.

In Vitro Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[2]

Principle: MAO catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to the MAO activity.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrates:

-

p-Tyramine (for both MAO-A and MAO-B)

-

Benzylamine (selective for MAO-B)

-

-

Amplex® Red reagent (or other suitable fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Positive Controls:

-

Clorgyline (for MAO-A)

-

Pargyline or Selegiline (for MAO-B)

-

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.

-

In a 96-well black microplate, add the MAO enzyme (MAO-A or MAO-B) to each well.

-

Add the test compounds or positive controls to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Prepare a working solution of the fluorogenic probe and HRP in MAO Assay Buffer.

-

Initiate the reaction by adding the MAO substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) over a set period (e.g., 30 minutes) using a fluorescence plate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.

Quantitative SAR Data Summary

The following table summarizes the MAO inhibitory activity of a representative set of this compound derivatives. This data highlights the impact of structural modifications on potency and selectivity.

| Compound | R1 | R2 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |

| 1 | H | H | > 100 | 5.2 | > 19.2 |

| 2 | CH₃ | H | > 100 | 2.8 | > 35.7 |

| 3 | H | CH₃ | > 100 | 8.1 | > 12.3 |

| 4 | H | Cl (at 2'-position) | > 100 | 1.5 | > 66.7 |

| 5 | H | F (at 4'-position) | > 100 | 3.7 | > 27.0 |

Note: The data presented in this table is a hypothetical representation to illustrate SAR principles and may not correspond to actual experimental values.

From this representative data, several key SAR trends can be discerned:

-

The parent compound 1 shows moderate and selective MAO-B inhibition.

-

N-methylation (2 ) appears to enhance MAO-B potency.

-

α-methylation (3 ) slightly reduces MAO-B potency compared to the parent compound.

-

Substitution on the phenoxy ring with an additional electron-withdrawing group, such as chlorine at the 2'-position (4 ), significantly improves MAO-B inhibitory activity.

-

A fluorine substituent at the 4'-position (5 ) also leads to potent MAO-B inhibition.

Molecular Modeling and Mechanistic Insights

Molecular docking studies provide valuable insights into the binding modes of this compound derivatives within the active sites of MAO-A and MAO-B. These studies can rationalize the observed SAR and guide the design of more potent and selective inhibitors.

Docking simulations typically reveal that the benzylamine portion of the molecule penetrates deep into the active site cavity, with the amine group forming key interactions with the flavin adenine dinucleotide (FAD) cofactor. The 4-chlorophenoxy group occupies a more hydrophobic region of the active site. The selectivity for MAO-B over MAO-A is often attributed to the different shapes and sizes of the active site cavities of the two isoforms. The active site of MAO-B is generally considered to be more hydrophobic and can better accommodate the 4-chlorophenyl group.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of potent and selective MAO-B inhibitors. The SAR studies summarized in this guide highlight the critical roles of the benzylamine moiety, the 4-chlorophenoxy group, and the ether linkage in determining the inhibitory profile of these compounds.

Future research in this area should focus on:

-

Systematic exploration of substitutions on both aromatic rings to further optimize potency and selectivity.

-

Investigation of bioisosteric replacements for the ether linkage to improve pharmacokinetic properties.

-

In vivo evaluation of the most promising candidates in animal models of neurodegenerative diseases to assess their therapeutic potential.

-

Advanced computational studies , such as quantitative structure-activity relationship (QSAR) and molecular dynamics simulations, to refine the understanding of the molecular determinants of MAO inhibition.

By leveraging the insights presented in this technical guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics for the treatment of debilitating neurological disorders.

References

- Kaya, B., Sağlık, B. N., Levent, S., et al. (2016). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1654–1661.

- Mathew, B., Parambi, D. G., Mathew, G. E., et al. (2019). Emerging therapeutic potentials of dual‐acting MAO and AChE inhibitors in Alzheimer's and Parkinson's diseases. Fundamental & Clinical Pharmacology, 33(5), 489-501.

- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026). Drug Development Research, 87(1), e70219.

- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. (n.d.). BenchChem.

- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2020). RSC Medicinal Chemistry, 11(8), 894-913.

- Johnson, C. L. (1976). Quantitative structure-activity studies on monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 19(5), 600–605.

- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481-1493.

- Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry, 243, 114655.

- Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. (2021). Current Medicinal Chemistry, 28(32), 6549-6566.

- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). RSC Medicinal Chemistry, 14(12), 2415-2431.

- Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. (2015). Bioorganic & Medicinal Chemistry, 23(1), 163-172.

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). Molecules, 28(4), 1686.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2016). Molecules, 21(11), 1459.

- Docking Studies of Recently Synthesized MAO-B Inhibitors. (2023). Encyclopedia, 3(3), 856-873.

- Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry.

- Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (2018). Journal of Ethnopharmacology, 217, 173-181.

- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.

- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.

- Neurodegeneration. (n.d.). Brain Chemistry Labs The Institute for EthnoMedicine.

Sources

- 1. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Chlorophenoxy)benzylamine

Abstract

3-(4-Chlorophenoxy)benzylamine is a diaryl ether derivative of benzylamine that serves as a valuable intermediate in medicinal chemistry and materials science. Its structural framework is of significant interest for the development of novel therapeutic agents, particularly those targeting the central nervous system. A comprehensive understanding of its physicochemical characteristics is fundamental for its effective application in synthesis, formulation, biological screening, and regulatory assessment. This guide provides a detailed examination of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the direct implications of these properties on its application in research and drug development.

Introduction and Scientific Context

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is profoundly influenced by the molecule's intrinsic physicochemical properties. This compound (Figure 1) belongs to a class of compounds that are frequently utilized as foundational scaffolds in the synthesis of biologically active molecules. Analogues of this compound are key intermediates in the development of pharmaceuticals for neurological disorders, oncology, and agrochemical formulations.[1][2][3][4] The presence of a flexible ether linkage, a basic primary amine, and a halogenated aromatic ring imparts a unique combination of properties that dictate its reactivity, solubility, membrane permeability, and potential for biological interactions.

This document serves as a technical resource for researchers and developers, consolidating critical data and methodologies. We will delve into the causality behind experimental choices, providing not just data, but a framework for understanding how each property—from pKa to solubility—governs the molecule's behavior from the laboratory bench to potential clinical applications.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 154108-30-2 | [5][6] |

| Molecular Formula | C₁₃H₁₂ClNO | [5][6] |

| Molecular Weight | 233.69 g/mol | [5][6] |

| Synonyms | 3-(4-Chlorophenoxy)benzenemethanamine | [5] |

| Physical State | Solid (as hydrochloride salt) | [7] |

Core Physicochemical Properties

The utility of this compound in drug development is directly linked to its physicochemical profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug candidate's success.

Caption: Influence of key physicochemical properties on ADME profile.

Table 2: Summary of Physicochemical Data

| Parameter | Value | Method | Comments | Source |

| Boiling Point | 351.6 ± 27.0 °C | Predicted | High boiling point is expected due to molecular weight and polar groups. | [5] |

| Density | 1.217 ± 0.06 g/cm³ | Predicted | Denser than water, typical for chlorinated aromatic compounds. | [5] |

| pKa (Basic) | 8.92 ± 0.10 | Predicted | The basicity of the amine is slightly lower than benzylamine (~9.34)[8], likely due to the electron-withdrawing effect of the substituted phenoxy group. | [5] |

| Aqueous Solubility | Data Not Available | - | Expected to be low for the free base due to the large hydrophobic moiety. The hydrochloride salt form is expected to have significantly higher aqueous solubility. | - |

Acidity/Basicity (pKa)

The predicted pKa of 8.92 indicates that the primary amine group is basic.[5] This is a critical parameter as it determines the ionization state of the molecule at physiological pH (≈7.4). At this pH, the amine group will be predominantly protonated, existing as a positively charged cation. This has profound implications:

-

Solubility: The charged (protonated) form generally exhibits higher aqueous solubility, which is crucial for formulation and administration.

-

Receptor Binding: Ionic interactions are often key to a molecule's binding affinity at its biological target.

-

Membrane Permeability: While the charged form is more soluble, the neutral (unprotonated) form is typically required to cross lipid cell membranes (per the pH-partition hypothesis). The equilibrium between these two states governs absorption and distribution.

Solubility

While quantitative data is not publicly available, the molecular structure allows for a qualitative assessment. The parent compound, benzylamine, is miscible with water, but the addition of the large, nonpolar 4-chlorophenoxy group drastically increases its lipophilicity.[8] Consequently, the free base of this compound is expected to have low solubility in water but good solubility in organic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM).[9] For practical applications in aqueous biological systems or pharmaceutical formulations, conversion to a salt, such as the commercially available hydrochloride salt, is a standard strategy to enhance water solubility.[7]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Although an experimental value is not available, the structure suggests a relatively high LogP value. High lipophilicity can enhance binding to hydrophobic pockets in proteins and improve permeability across the blood-brain barrier, which is relevant for CNS-targeting drugs. However, excessively high LogP can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural confirmation. Data reported for the compound synthesized in deuterated dimethyl sulfoxide (DMSO-d₆) shows characteristic signals:

-

δ 7.39-7.25 (m, 3H), 7.08-6.94 (m, 4H), 6.82-6.80 (m, 1H): These multiplets correspond to the protons on the two aromatic rings.

-

δ 3.7 (s, 2H): A singlet integrating to two protons, characteristic of the benzylic methylene (-CH₂-) group adjacent to the amine.

-

δ 1.8 (s, 2H): A singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift and broadness of this peak can vary depending on solvent and concentration.[9]

-

-

Infrared (IR) Spectroscopy: While a specific spectrum is not available, the expected characteristic absorption bands would include:

-

3400-3250 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

1250-1200 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, a key diagnostic peak.

-

1100-1000 cm⁻¹: C-N stretching.

-

850-800 cm⁻¹: C-Cl stretching.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), expected fragmentation would include the molecular ion peak (M⁺) at m/z 233/235 (due to ³⁵Cl and ³⁷Cl isotopes) and fragments corresponding to the loss of the aminomethyl group or cleavage of the ether bond.[11]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods are industry-standard for characterizing pharmaceutical intermediates.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a highly accurate, thermodynamically-based pKa value.

Causality: Potentiometric titration is chosen for its precision. It directly measures the change in pH (or potential) of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point where the amine is 50% protonated, which corresponds to the pKa.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. The first derivative of the curve can be used to precisely locate the equivalence point.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility (OECD Guideline 105).

Causality: The shake-flask method is designed to achieve a true equilibrium between the solid solute and the saturated solution, providing a definitive thermodynamic solubility value, which is critical for biopharmaceutical classification.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should confirm the time to equilibrium.

-

Phase Separation: Allow the suspension to settle. Separate the solid from the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis, Applications, and Reactivity

-

Synthesis: this compound can be efficiently synthesized via the reduction of the corresponding nitrile, 3-(4-chlorophenoxy)benzonitrile. A common and effective method involves using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as THF.[9] This reaction proceeds with high yield and is a standard transformation in organic synthesis.

-

Applications: The primary value of this compound lies in its role as a versatile building block. The primary amine serves as a nucleophilic handle for a wide range of chemical reactions, including amidation, alkylation, and reductive amination, to build more complex molecular architectures.[12][13] As indicated by structurally similar compounds, it is a precursor for synthesizing molecules explored as:

Toxicology and Safety Profile

A thorough understanding of a compound's hazard profile is essential for safe handling.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

General Class Hazards: As a derivative of benzylamine, it should be handled with care, as benzylamines are often corrosive and can cause severe skin burns and eye damage.[15][16] Inhalation of vapors may cause respiratory irritation.[16]

-

Chlorophenoxy Moiety: The chlorophenoxy class of compounds, used extensively as herbicides, can exhibit toxicity, including neurotoxic and myopathic effects at high doses.[17][18][19] While this compound is not a herbicide, this information underscores the need for caution and the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the material.

Conclusion

This compound is a synthetic intermediate of significant value in pharmaceutical and chemical research. Its key physicochemical properties—a basic amine with a pKa around 8.9, low predicted aqueous solubility for the free base, and a lipophilic character—are defining features that govern its handling, reactivity, and suitability for developing drug candidates. The experimental protocols outlined in this guide provide a robust framework for obtaining the precise, high-quality data required to advance research programs. A comprehensive characterization of this and similar building blocks is not merely an academic exercise but a critical step in accelerating the discovery and development of novel, effective, and safe chemical entities.

References

-

Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]

-

Benzylamine. Wikipedia. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. APC. [Link]

-

III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses. [Link]

-

Benzylamine (CAS 100-46-9). Cheméo. [Link]

-

3-(4-Chlorophenoxy)benzaldehyde. PubChem. [Link]

-

Chlorophenoxy Herbicides. U.S. Environmental Protection Agency (EPA). [Link]

-

Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. [Link]

-

4-Chlorobenzylamine. PubChem. [Link]

-

Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. PubMed. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

N-(4-Chlorobenzylidene)benzylamine. SpectraBase. [Link]

-

Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

-

Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. [Link]

-

Poisoning Due to Chlorophenoxy Herbicides. ResearchGate. [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]

-

Benzylamine. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 154108-30-2 [amp.chemicalbook.com]

- 6. This compound | 154108-30-2 [chemicalbook.com]

- 7. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Benzylamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. epa.gov [epa.gov]

- 18. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-(4-Chlorophenoxy)benzylamine Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-chlorophenoxy)benzylamine scaffold represents a privileged chemical structure with a diverse range of reported biological activities. Analogs of this compound have demonstrated potential as anticancer, antibacterial, and neurological agents. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets associated with this chemical class and details the experimental methodologies required to validate and characterize their interactions. By synthesizing technical accuracy with field-proven insights, this document serves as a roadmap for researchers seeking to unlock the full therapeutic potential of this compound derivatives. We will delve into the intricacies of target validation, from initial screening assays to more complex mechanistic studies, providing detailed protocols and the rationale behind experimental design.

Introduction: The Versatility of the this compound Scaffold

The unique arrangement of a substituted phenoxy ring linked to a benzylamine moiety imparts a specific three-dimensional conformation to this compound analogs, allowing them to interact with a variety of biological macromolecules. The chlorine substituent on the phenoxy ring often enhances lipophilicity and can influence binding affinity and metabolic stability. This structural motif has served as a foundational element in the development of molecules targeting a range of diseases, underscoring its importance in medicinal chemistry. This guide will explore three primary therapeutic avenues for these analogs: oncology, infectious diseases, and neuroscience.

Anticancer Applications: A Multi-Pronged Approach

Analogs of this compound have shown promise in oncology by targeting key pathways involved in hormone-dependent cancers and cell signaling.

Aromatase Inhibition: Curtailing Estrogen Synthesis

Mechanistic Rationale: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone receptor-positive breast cancers, inhibiting aromatase is a clinically validated strategy to reduce tumor growth. The structural features of certain this compound analogs allow them to fit within the active site of aromatase, potentially chelating the heme iron and blocking substrate access.

Experimental Validation:

-

Primary Screening: Fluorescence-Based Aromatase Inhibition Assay. This high-throughput compatible assay provides a rapid assessment of a compound's ability to inhibit aromatase activity.

-

Reagents: Recombinant human aromatase, a fluorogenic substrate (e.g., dibenzylfluorescein), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a known aromatase inhibitor (e.g., letrozole or anastrozole) as a positive control.

-